4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
The compound 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative that has been the subject of various studies due to its interesting structural and electronic properties. It is related to a family of compounds that have been synthesized and analyzed for their potential applications in various fields, including agrochemicals and pharmaceuticals. The compound and its derivatives exhibit a range of optical properties, which have been studied using spectroscopic methods .
Synthesis Analysis
The synthesis of pyridine derivatives, including those related to 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, typically involves multi-step reactions with various starting materials. For instance, a three-component synthesis approach has been used to create a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, resulting in a yield of 40% . Additionally, a novel protocol involving Vilsmeier-Haack chlorination has been employed to obtain derivatives from related compounds . These methods demonstrate the versatility of synthetic approaches in generating a library of compounds with diverse heterocyclic scaffolds .
Molecular Structure Analysis
The molecular structure of pyridine derivatives has been extensively studied using X-ray diffraction, IR, NMR, and electronic spectroscopy. Single crystal X-ray diffraction has confirmed the structures of some derivatives, revealing details such as hydrogen bonding and π-π stacking interactions . Quantum chemical calculations have also been performed to analyze the geometric parameters, vibrational wavenumbers, and NMR chemical shifts, providing insights into the effects of electron-donor and -acceptor groups on the structural and electronic properties of these molecules .
Chemical Reactions Analysis
The reactivity of pyridine derivatives has been explored through various chemical reactions. For example, acetylation and formylation reactions have been used to modify the core structure, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds . These reactions demonstrate the chemical versatility of the pyridine scaffold and its potential as a building block for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives have been characterized by their optical properties, including UV-vis absorption and fluorescence spectroscopy. The effects of substituents on the emission spectra have been interpreted, and solvent effects on the absorption spectra have been investigated . Additionally, the non-emissive nature of some derivatives has been noted, contrasting with structurally similar compounds . Theoretical studies have further contributed to understanding the nonlinear optical properties and molecular surfaces of these compounds .
Scientific Research Applications
Spectroscopic Analysis
A study synthesized derivatives of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile and explored their structural characteristics using spectroscopic methods. The focus was on understanding their optical properties through UV–vis absorption and fluorescence spectroscopy. The effects of substituents on their emission spectra were significant, indicating potential applications in materials science and molecular engineering (Cetina, Tranfić, Sviben, & Jukić, 2010).
Physical Properties
Another study investigated the physical properties of novel dihydropyridine derivatives, including 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, in dimethyl sulfoxide. The research focused on measuring densities, viscosities, and ultrasonic velocities, providing insights into solute-solvent interactions. Such properties are crucial for applications in solution chemistry and pharmaceutical formulations (Baluja & Talaviya, 2016).
Optoelectronic Applications
In a study exploring the optoelectronic properties, a compound similar to 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile was synthesized and characterized. The research highlighted its potential in optoelectronic devices due to its favorable optical absorption properties and photosensitivity under various illumination intensities (Roushdy et al., 2019).
Safety and Hazards
The safety information available indicates that “4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like umpk and pdf . These enzymes play crucial roles in various biological processes, including nucleotide synthesis and protein maturation.
Mode of Action
It’s suggested that the compound may interact with its targets, leading to the inhibition of their activity . This interaction could result in changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
Given its potential inhibitory effects on enzymes like umpk and pdf, it could impact pathways related to nucleotide synthesis and protein maturation .
Result of Action
Similar compounds have shown to exhibit anti-bacterial properties by reducing bacterial growth and removing biofilms .
properties
IUPAC Name |
4-methoxy-2-oxo-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIDWPSRDMIQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)NC=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176033 | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
CAS RN |
21642-98-8 | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-4-methoxy-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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